molecular formula C19H21ClN2O2 B5549296 N'-(3-chlorobenzylidene)-2-(5-isopropyl-2-methylphenoxy)acetohydrazide

N'-(3-chlorobenzylidene)-2-(5-isopropyl-2-methylphenoxy)acetohydrazide

Cat. No. B5549296
M. Wt: 344.8 g/mol
InChI Key: CSTLZUZTZAGKPZ-SRZZPIQSSA-N
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Description

  • N'-(3-chlorobenzylidene)-2-(5-isopropyl-2-methylphenoxy)acetohydrazide is a compound studied for its structural properties and potential applications in various fields.

Synthesis Analysis

  • The synthesis of related acetohydrazides involves reactions such as refluxing with certain compounds, and they are characterized by various analytical techniques (Padmavathy & Devi, 2013).

Molecular Structure Analysis

  • Studies involving X-ray diffraction, NMR spectroscopy, and computational methods are common in analyzing the molecular structure of similar compounds (Inkaya et al., 2012).

Chemical Reactions and Properties

  • The chemical behavior of such compounds involves reactions with aromatic aldehydes, evident in the synthesis of various derivatives (Fuloria et al., 2009).

Physical Properties Analysis

  • The physical properties like crystal structure, hydrogen bonding, and conformation are essential aspects of these compounds (Quoc et al., 2019).

Chemical Properties Analysis

  • Chemical properties such as reactivity, stability, and interactions with other molecules are critical aspects. For example, hydrogen bonds and weak π···π interactions play a significant role in stabilizing the crystal structures of these compounds (Zhou & Ma, 2012).

Scientific Research Applications

Antimicrobial and Antifungal Properties

N'-(3-chlorobenzylidene)-2-(5-isopropyl-2-methylphenoxy)acetohydrazide and its derivatives have been extensively studied for their antimicrobial properties. Research indicates that these compounds exhibit significant antibacterial and antifungal activities. For instance, Fuloria et al. (2009) synthesized novel imines and thiazolidinones derivatives showing potent antibacterial and antifungal effects (Fuloria et al., 2009).

Nonlinear Optical Properties

These compounds have also been explored for their nonlinear optical properties. A study by Naseema et al. (2010) investigated the nonlinear optical parameters of hydrazones, revealing their potential application in optical devices like optical limiters and switches (Naseema et al., 2010).

Anticancer Potential

Another significant application is in the field of cancer research. Şenkardeş et al. (2021) synthesized aryloxyacetic acid hydrazide derivatives and evaluated their anticancer activities, finding some compounds with high potency against human cancer cell lines (Şenkardeş et al., 2021).

Analgesic and Anti-inflammatory Activities

Research also indicates their use in pain management and inflammation reduction. Dewangan et al. (2015) demonstrated that cyclization of acetohydrazide produces oxadiazole derivatives with potent analgesic and anti-inflammatory activities (Dewangan et al., 2015).

Chemotherapeutic Applications

Kaya et al. (2017) designed and synthesized hydrazide and oxadiazole derivatives, evaluating them for antimicrobial and antiproliferative activities against human tumor cell lines. Their findings suggest these compounds as promising candidates for chemotherapeutic agents (Kaya et al., 2017).

Antileishmanial Activity

Compounds like this compound have also been studied for their potential in treating leishmaniasis. Ahsan et al. (2016) synthesized new analogues and evaluated their in vitro antileishmanial activity, finding promising results against Leishmania donovani (Ahsan et al., 2016).

Structural and Theoretical Studies

The structural properties of these compounds have been investigated as well, with studies like Padmavathy and Devi (2013) using spectro-analytical and computational studies to investigate N'-(3-chlorobenzylidene)acetohydrazide derivatives (Padmavathy & Devi, 2013).

properties

IUPAC Name

N-[(E)-(3-chlorophenyl)methylideneamino]-2-(2-methyl-5-propan-2-ylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O2/c1-13(2)16-8-7-14(3)18(10-16)24-12-19(23)22-21-11-15-5-4-6-17(20)9-15/h4-11,13H,12H2,1-3H3,(H,22,23)/b21-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSTLZUZTZAGKPZ-SRZZPIQSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)OCC(=O)NN=CC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C(C)C)OCC(=O)N/N=C/C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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